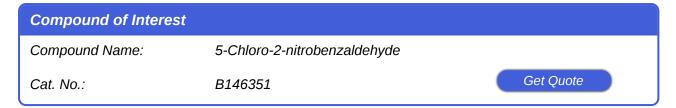


An In-depth Technical Guide to 5-Chloro-2nitrobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and analytical characterization of **5-Chloro-2-nitrobenzaldehyde**. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals due to its versatile functional groups.[1][2][3]

Physicochemical Properties

5-Chloro-2-nitrobenzaldehyde is a yellow crystalline solid.[1][4] Its structural and physical properties are summarized below, providing essential data for laboratory and industrial applications.



Property	Value	Source(s)
Molecular Formula	C7H4CINO3	[1][4][5][6]
Molecular Weight	185.56 g/mol	[3][4][6][7]
Appearance	Yellow crystalline powder/solid	[1][3][4][5]
Melting Point	65-69 °C (lit.)[7][8], 72-80 °C[5], 73-78 °C, 75-77 °C[4]	[4][5][7][8]
Boiling Point	310.2 ± 27.0 °C (Predicted)	[8]
Solubility	Sparingly soluble in water	[1]
CAS Number	6628-86-0	[1][5][6][7]
InChI Key	SWGPIDCNYAYXMJ- UHFFFAOYSA-N	[1][5][6]

Spectral Data: Extensive spectral data is available for the structural elucidation of **5-Chloro-2-nitrobenzaldehyde**, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[6] [9][10]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **5-Chloro-2- nitrobenzaldehyde** are crucial for obtaining high-purity material for research and development.

A common method for synthesizing **5-Chloro-2-nitrobenzaldehyde** is the electrophilic nitration of m-chlorobenzaldehyde.[11] This process requires careful control of reaction conditions to maximize the yield of the desired isomer.[12]

Protocol: Direct Nitration of m-Chlorobenzaldehyde[11][13]

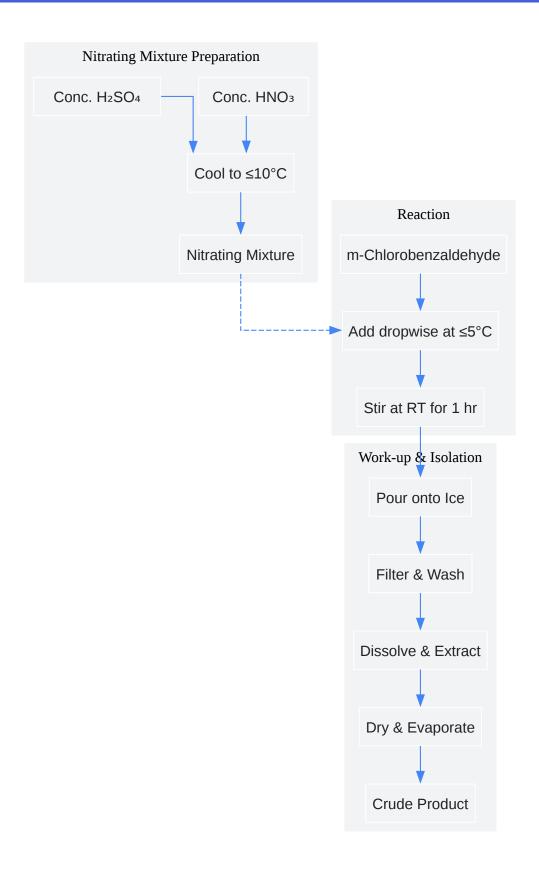
• Preparation of Nitrating Mixture: In a suitable reaction vessel, cool 500 mL of concentrated sulfuric acid using an ice bath. While stirring, slowly add 29.3 mL of concentrated nitric acid, ensuring the temperature is maintained at or below 10°C.[11][12][13]





- Addition of Substrate: To the cold nitrating mixture, add 50 g of m-chlorobenzaldehyde dropwise. The temperature must be kept at 5°C or lower throughout the addition.[11][13]
- Reaction: After the addition is complete, continue to stir the mixture at room temperature for approximately one hour.[11][13]
- Work-up and Isolation: Pour the reaction mixture onto ice to precipitate the crude product.
 [11][13] Collect the resulting solids by filtration and wash thoroughly with water.[11]
- Extraction: Dissolve the washed solids in methylene chloride. Wash the organic layer with a dilute aqueous sodium hydroxide solution, followed by a water wash.[11][13]
- Final Product: Dry the organic layer over sodium sulfate and remove the solvent by distillation to yield the crude **5-Chloro-2-nitrobenzaldehyde**.[11][13] The typical yield of this reaction is high, often between 80-95% after purification.[12]





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Diagram 1: Synthesis workflow for **5-Chloro-2-nitrobenzaldehyde**.





The crude product from the synthesis typically contains the isomeric byproduct, 3-chloro-2-nitrobenzaldehyde.[1] Effective purification is essential to isolate the desired **5-chloro-2-nitrobenzaldehyde** with high purity.

Protocol 1: Purification by Suspension/Slurry Method[14][15]

This method is highly effective for separating the 2,5-isomer from the 2,3-isomer based on solubility differences.

- Suspension: Place the crude, dried mixture of isomers into a flask.
- Solvent Addition: Add a solvent system in which the desired **5-Chloro-2-nitrobenzaldehyde** has low solubility, such as a 1:1 (v/v) mixture of methanol and water or an acetone/water mixture.[15]
- Stirring: Stir the resulting suspension at a controlled temperature (e.g., room temperature or cooled to 0-10°C) for 30-60 minutes.[14][15] This allows the more soluble 2,3-isomer to dissolve.
- Isolation: Isolate the purified solid product by vacuum filtration. The solid will be significantly enriched in **5-Chloro-2-nitrobenzaldehyde**.[15]

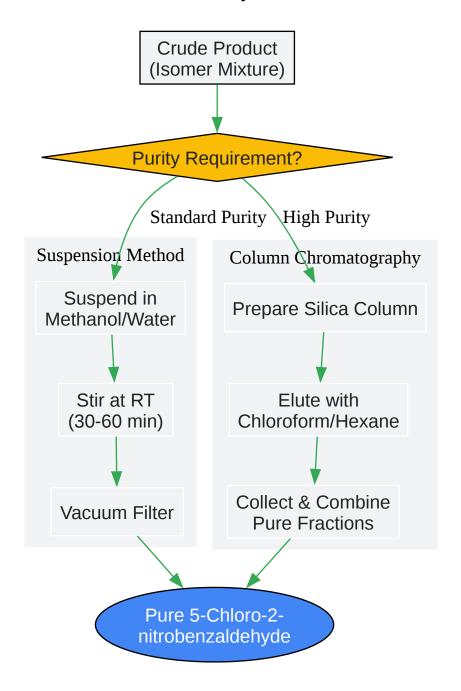
Protocol 2: Purification by Column Chromatography[14]

For achieving very high purity, column chromatography is a viable option.

- Column Preparation: Prepare a chromatography column by packing it with silica gel as a slurry in a non-polar solvent like hexane.
- Sample Loading: Dissolve the minimum amount of the crude product in the mobile phase (e.g., a mixture of chloroform and hexane) and carefully load it onto the silica gel bed.
- Elution: Elute the column with the chosen mobile phase.
- Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).



• Isolation: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified **5-Chloro-2-nitrobenzaldehyde**.



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Diagram 2: Decision workflow for purification of the crude product.

A combination of chromatographic and spectroscopic techniques is used to confirm the structure and assess the purity of the final product.





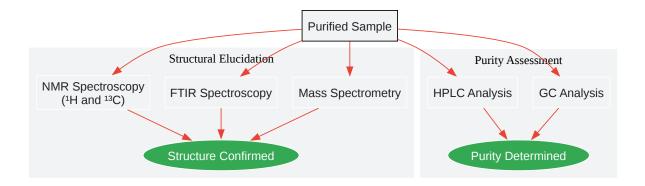
Protocol: HPLC for Purity and Quantitative Analysis[16][17]

- System: A reverse-phase HPLC system with a C18 column is typically used.[16]
- Mobile Phase Preparation: Prepare a mobile phase, for instance, a 70:30 (v/v) mixture of
 acetonitrile and water. Add 0.1% phosphoric acid to the aqueous component and degas the
 final mixture. For mass spectrometry compatibility, 0.1% formic acid should be used instead
 of phosphoric acid.[16]
- Standard Preparation: Prepare a stock solution of a 5-Chloro-2-nitrobenzaldehyde reference standard in the mobile phase. Create a series of working standards by dilution for calibration.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration that falls within the established calibration range.
- Analysis: After equilibrating the column, inject a blank, followed by the standard solutions, and then the sample solutions.
- Data Processing: The purity is calculated using the area percent method by integrating the peak corresponding to **5-Chloro-2-nitrobenzaldehyde**.[16]

Spectroscopic Analysis

- ¹H NMR Spectroscopy: Provides structural confirmation by showing characteristic signals for the aldehydic proton and the three aromatic protons. The chemical shifts and coupling constants are influenced by the electron-withdrawing groups.[16] A ¹H NMR spectrum is available, showing peaks at approximately 10.41, 8.11, 7.89, and 7.73 ppm.[9]
- FTIR Spectroscopy: Used to identify key functional groups. Characteristic peaks would include those for the aldehyde C=O stretch, the C-Cl bond, and the N-O stretches of the nitro group.[16]
- GC-MS: A powerful technique for analyzing volatile compounds and identifying impurities by providing both retention time and mass fragmentation patterns.[16][17]





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Diagram 3: Logical workflow for analytical characterization.

Applications in Drug Development

5-Chloro-2-nitrobenzaldehyde is a key starting material and intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Its functional groups allow for a wide range of chemical transformations. It is particularly useful in the synthesis of heterocyclic compounds, which are core structures in many therapeutic agents.[2] [3] For instance, it is used as a building block for synthesizing substituted benzimidazoles, which have shown antiulcer, antihypertensive, and anticancer activities.[3] The reactivity of the aldehyde and chloro groups enables its use in condensation reactions and palladium-catalyzed cross-coupling reactions to build molecular complexity.[2][18]

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